molecular formula C32H29FN4O2 B12227963 2-(4-Fluorophenyl)-n-methyl-6-(2-methyl-5-(2-phenylpropan-2-ylcarbamoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide

2-(4-Fluorophenyl)-n-methyl-6-(2-methyl-5-(2-phenylpropan-2-ylcarbamoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B12227963
M. Wt: 520.6 g/mol
InChI Key: FBWMRTBSXLAHSJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-n-methyl-6-(2-methyl-5-(2-phenylpropan-2-ylcarbamoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fluorophenyl group, a methyl group, and a phenylpropan-2-ylcarbamoyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. One efficient method is the solvent- and catalyst-free synthesis under microwave irradiation. This method is fast, clean, high-yielding, and environmentally benign . The reaction conditions involve heating the reactants in a microwave reactor, which significantly reduces the reaction time and improves the yield.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines can be achieved through various methods, including condensation reactions in neutral or weak basic organic solvents at elevated temperatures. Solid support catalysts such as Al2O3 and TiCl4 can also be used to enhance the reaction efficiency . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-n-methyl-6-(2-methyl-5-(2-phenylpropan-2-ylcarbamoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-n-methyl-6-(2-methyl-5-(2-phenylpropan-2-ylcarbamoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-n-methyl-6-(2-methyl-5-(2-phenylpropan-2-ylcarbamoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-n-methyl-6-(2-methyl-5-(2-phenylpropan-2-ylcarbamoyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substituents and structural features, which confer distinct biological activities and potential applications. Its combination of a fluorophenyl group, a methyl group, and a phenylpropan-2-ylcarbamoyl group sets it apart from other similar compounds.

Properties

Molecular Formula

C32H29FN4O2

Molecular Weight

520.6 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-methyl-6-[2-methyl-5-(2-phenylpropan-2-ylcarbamoyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C32H29FN4O2/c1-20-10-11-22(30(38)36-32(2,3)24-8-6-5-7-9-24)18-26(20)23-14-17-27-35-28(21-12-15-25(33)16-13-21)29(31(39)34-4)37(27)19-23/h5-19H,1-4H3,(H,34,39)(H,36,38)

InChI Key

FBWMRTBSXLAHSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)(C)C2=CC=CC=C2)C3=CN4C(=NC(=C4C(=O)NC)C5=CC=C(C=C5)F)C=C3

Origin of Product

United States

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